Cas no 599207-27-9 ((2R,3R)-3-aminopentan-2-ol)

(2R,3R)-3-aminopentan-2-ol 化学的及び物理的性質
名前と識別子
-
- 2-Pentanol, 3-amino-, (2R,3R)-
- (2R,3R)-3-AMINOPENTAN-2-OL
- InChI=1/C5H13NO/c1-3-5(6)4(2)7/h4-5,7H,3,6H2,1-2H3/t4-,5-/m1/s
- 599207-27-9
- AKOS006338333
- F90025
- rel-(2R,3R)-3-aminopentan-2-ol
- PS-21026
- SCHEMBL3877473
- (2R,3R)-3-aminopentan-2-ol
-
- インチ: 1S/C5H13NO/c1-3-5(6)4(2)7/h4-5,7H,3,6H2,1-2H3/t4-,5-/m1/s1
- InChIKey: BKFGLDUWYUYHRF-RFZPGFLSSA-N
- ほほえんだ: C[C@@H](O)[C@H](N)CC
計算された属性
- せいみつぶんしりょう: 103.1
- どういたいしつりょう: 103.1
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 7
- 回転可能化学結合数: 2
- 複雑さ: 47.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 46.2Ų
じっけんとくせい
- 密度みつど: 0.912
- ふってん: 186.8°C at 760 mmHg
- フラッシュポイント: 66.8°C
- 屈折率: 1.447
- PSA: 46.25000
- LogP: 0.80480
(2R,3R)-3-aminopentan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1232389-1G |
(2R,3R)-3-aminopentan-2-ol |
599207-27-9 | 97% | 1g |
$930 | 2024-07-21 | |
Aaron | AR00K8YK-250mg |
(2R,3R)-3-aminopentan-2-ol |
599207-27-9 | 95% | 250mg |
$343.00 | 2025-02-13 | |
eNovation Chemicals LLC | Y1232389-100mg |
(2R,3R)-3-aminopentan-2-ol |
599207-27-9 | 97% | 100mg |
$240 | 2025-02-26 | |
eNovation Chemicals LLC | Y1232389-10g |
(2R,3R)-3-aminopentan-2-ol |
599207-27-9 | 97% | 10g |
$4905 | 2025-02-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1830595-100mg |
(2R,3R)-3-Aminopentan-2-ol |
599207-27-9 | 98% | 100mg |
¥2146.00 | 2024-05-07 | |
1PlusChem | 1P00K8Q8-100mg |
(2R,3R)-3-aminopentan-2-ol |
599207-27-9 | 95% | 100mg |
$214.00 | 2024-04-22 | |
1PlusChem | 1P00K8Q8-250mg |
(2R,3R)-3-aminopentan-2-ol |
599207-27-9 | 95% | 250mg |
$329.00 | 2024-04-22 | |
eNovation Chemicals LLC | Y1232389-250mg |
(2R,3R)-3-aminopentan-2-ol |
599207-27-9 | 97% | 250mg |
$370 | 2025-02-19 | |
eNovation Chemicals LLC | Y1232389-500mg |
(2R,3R)-3-aminopentan-2-ol |
599207-27-9 | 97% | 500mg |
$610 | 2025-02-19 | |
eNovation Chemicals LLC | Y1232389-1g |
(2R,3R)-3-aminopentan-2-ol |
599207-27-9 | 97% | 1g |
$930 | 2025-02-19 |
(2R,3R)-3-aminopentan-2-ol 関連文献
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
(2R,3R)-3-aminopentan-2-olに関する追加情報
Introduction to (2R,3R)-3-aminopentan-2-ol (CAS No. 599207-27-9)
(2R,3R)-3-aminopentan-2-ol, identified by its Chemical Abstracts Service (CAS) number 599207-27-9, is a chiral compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, with its specific stereochemical configuration, exhibits unique chemical and biological properties that make it a valuable candidate for various applications, particularly in drug development and synthetic chemistry.
The molecular structure of (2R,3R)-3-aminopentan-2-ol consists of a five-carbon chain with an amine group at the third carbon and hydroxyl groups at the second and fourth carbons. The stereochemistry at the second and third positions, designated as (2R,3R), is crucial for its biological activity and interaction with biological targets. This specific arrangement contributes to its potential as a building block in the synthesis of more complex molecules, including pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
In recent years, there has been a growing interest in chiral compounds like (2R,3R)-3-aminopentan-2-ol due to their role in developing enantioselective drugs. Enantioselective drugs are designed to interact with only one enantiomer of a chiral molecule, which can lead to improved efficacy and reduced side effects compared to non-enantioselective drugs. The stereochemical purity of (2R,3R)-3-aminopentan-2-ol is essential for ensuring the effectiveness and safety of drugs derived from it.
One of the most promising applications of (2R,3R)-3-aminopentan-2-ol is in the field of protease inhibition. Proteases are enzymes that play a critical role in various biological processes, including signal transduction, DNA replication, and metabolic pathways. Inhibiting specific proteases has been shown to be effective in treating a variety of diseases, such as cancer, inflammation, and infectious diseases. Research has demonstrated that the chiral center of (2R,3R)-3-aminopentan-2-ol can be utilized to design protease inhibitors with high selectivity and potency.
Recent studies have also explored the use of (2R,3R)-3-aminopentan-2-ol as a precursor in the synthesis of non-proteinogenic amino acids. Non-proteinogenic amino acids are amino acids that are not typically found in proteins but can be incorporated into peptides and proteins through enzymatic or chemical methods. These modified amino acids have unique properties that can enhance the stability, solubility, and bioavailability of therapeutic proteins. The versatility of (2R,3R)-3-aminopentan-2-ol makes it an attractive candidate for developing new classes of bioactive molecules.
The synthesis of (2R,3R)-3-aminopentan-2-ol has been optimized through various chemical methods, including asymmetric synthesis and catalytic hydrogenation. Asymmetric synthesis techniques allow for the selective formation of one enantiomer over another, which is crucial for obtaining high stereochemical purity. Catalytic hydrogenation methods have also been employed to introduce functional groups with high efficiency and selectivity. These advancements in synthetic chemistry have made it possible to produce large quantities of (2R,3R)-3-aminopentan-2-ol for industrial applications.
In addition to its pharmaceutical applications, (2R,3R)-3-aminopentan-2-ol has shown potential in materials science and biotechnology. Its chiral properties make it suitable for use as a chiral dopant in liquid crystals and as a building block for designing novel materials with specific optical properties. Furthermore, its ability to interact with biological molecules has led to its exploration as a scaffold for drug discovery programs aimed at developing new therapeutic agents.
The future prospects for (2R,3R)-3-amino-pentan - 2 - ol are vast and exciting. As research continues to uncover new biological functions and synthetic applications, this compound is likely to play an increasingly important role in both academic research and industrial development. The ability to tailor its stereochemistry and functional groups opens up endless possibilities for designing new molecules with tailored properties.
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